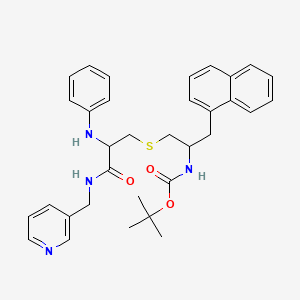
Cyp3A4-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyp3A4-IN-2 is a compound known for its role as an inhibitor of cytochrome P450 3A4, an enzyme that plays a crucial role in the metabolism of various drugs in the human body. Cytochrome P450 3A4 is responsible for the oxidation of small foreign organic molecules, such as toxins or drugs, so that they can be removed from the body . Inhibitors like this compound are essential in studying drug interactions and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyp3A4-IN-2 involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions can vary, but typically involve the use of reagents such as organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring safety, efficiency, and cost-effectiveness. This often involves optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Cyp3A4-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halides, acids, and bases under various conditions such as reflux or room temperature.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cyp3A4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of cytochrome P450 3A4 and its impact on drug metabolism.
Biology: Helps in understanding the role of cytochrome P450 3A4 in various biological processes and its interaction with other biomolecules.
Medicine: Used in drug development to predict and prevent adverse drug interactions by inhibiting cytochrome P450 3A4.
Industry: Applied in the pharmaceutical industry to develop safer and more effective drugs by studying the metabolism and inhibition of cytochrome P450 3A4.
Mecanismo De Acción
Cyp3A4-IN-2 exerts its effects by binding to the active site of cytochrome P450 3A4, thereby inhibiting its enzymatic activity. This inhibition prevents the oxidation of substrates, leading to altered drug metabolism and potential drug-drug interactions . The molecular targets involved include the heme group of cytochrome P450 3A4, which is essential for its catalytic activity.
Comparación Con Compuestos Similares
Ketoconazole: A well-known inhibitor of cytochrome P450 3A4, used to treat fungal infections.
Ritonavir: An antiretroviral drug that inhibits cytochrome P450 3A4, used in the treatment of HIV.
Itraconazole: Another antifungal agent that inhibits cytochrome P450 3A4.
Uniqueness: Cyp3A4-IN-2 is unique in its specific binding affinity and inhibition potency towards cytochrome P450 3A4 compared to other inhibitors. This makes it a valuable tool in studying the enzyme’s role in drug metabolism and interactions.
Propiedades
Fórmula molecular |
C33H38N4O3S |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[2-anilino-3-oxo-3-(pyridin-3-ylmethylamino)propyl]sulfanyl-3-naphthalen-1-ylpropan-2-yl]carbamate |
InChI |
InChI=1S/C33H38N4O3S/c1-33(2,3)40-32(39)37-28(19-26-14-9-13-25-12-7-8-17-29(25)26)22-41-23-30(36-27-15-5-4-6-16-27)31(38)35-21-24-11-10-18-34-20-24/h4-18,20,28,30,36H,19,21-23H2,1-3H3,(H,35,38)(H,37,39) |
Clave InChI |
HETXCPWULXTMSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CSCC(C(=O)NCC3=CN=CC=C3)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)

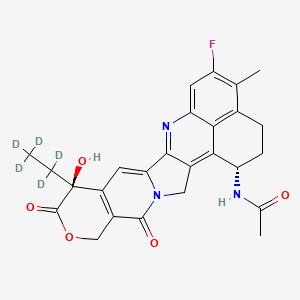
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)



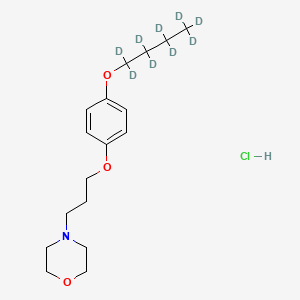
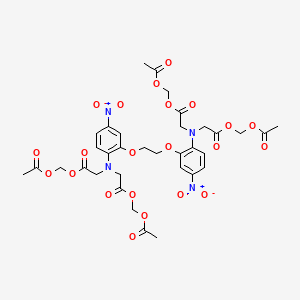

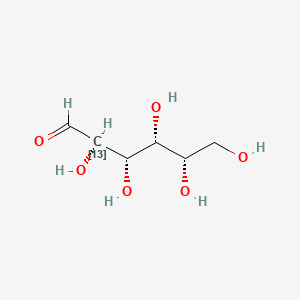
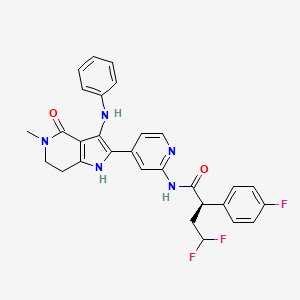
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)

